2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate
Description
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate is a bicyclic chromene derivative characterized by two fused chromene (benzopyran) units linked at the 3- and 4'-positions. The compound features ketone groups at both chromene moieties (2,2'-dioxo) and a 2,2-dimethylpropanoate (pivalate) ester substituent at the 7'-position. Chromenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituents such as esters or ketones . The pivalate group is a common lipophilic moiety used to enhance compound stability and membrane permeability, as seen in pharmaceuticals like pivmecillinam .
Structural elucidation of such compounds typically employs techniques like X-ray crystallography (facilitated by programs such as SHELX ) and spectroscopic methods (e.g., NMR, MS), as demonstrated in studies of structurally complex molecules .
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-23(2,3)22(26)27-14-8-9-15-16(12-20(24)28-19(15)11-14)17-10-13-6-4-5-7-18(13)29-21(17)25/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBBNJXKNSLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate typically involves multiple steps. One common approach is the condensation of appropriate chromene derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can lead to the formation of intermediate compounds, which are then further reacted to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2,2-dimethylpropanoate involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Table 2: Comparison of Pivalate-Containing Compounds
| Compound | Core Structure | Ester Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Bichromene | Bichromene | 2,2-dimethylpropanoate | ~438 | Research (potential bioactivity) |
| Pivmecillinam Hydrochloride | Penicillin | 2,2-dimethylpropanoate | 476.0 | Antibacterial therapy |
Research Findings and Implications
- Stability and Solubility : The pivalate group likely improves the target compound’s metabolic stability compared to methyl or ethyl esters, as observed in pivmecillinam . However, its lipophilicity may reduce aqueous solubility, a common trade-off in ester-functionalized drugs.
- Spectroscopic Characterization : Techniques like $^1$H-NMR and $^13$C-NMR (e.g., δ 1.62 ppm for CH$_3$ in similar compounds ) are essential for confirming the pivalate moiety’s presence.
- Structural Insights : Programs like SHELX enable precise determination of the bichromene core’s geometry, critical for understanding structure-activity relationships .
Biological Activity
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the bichromene family. This compound exhibits a unique chromene structure that contributes to its diverse biological activities and potential therapeutic applications. The molecular formula is C16H14O5, and it features significant functional groups that enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure is characterized by:
- Dioxo groups : These enhance the compound's reactivity.
- Bichromene framework : Known for its various biological activities.
- Ester functional group : Imparts additional chemical properties relevant for biological interactions.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit notable biological activities, particularly in anticancer research. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Apoptosis Induction : Compounds in this class can initiate programmed cell death in cancer cells.
- Inhibition of Tumor Growth : They modulate signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Anticancer Properties
- Cell Line Studies : Various cell line studies have demonstrated that bichromene derivatives can significantly reduce cell viability in several cancer types.
- Mechanistic Insights : Research has shown that these compounds can affect key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced proliferation and increased apoptosis in cancer cells .
Comparison with Related Compounds
A comparative analysis of this compound with other similar compounds reveals its unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Bichromene | C26H16Cl2O5 | Anticancer activity; unique optical properties |
| Coumarin Derivatives | Varies | Antimicrobial and anticancer properties |
| Chromone | C9H6O | Exhibits anti-inflammatory and antioxidant activities |
Case Studies
- Study on Apoptosis Induction : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The mechanism was linked to the activation of caspase pathways .
- Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated that administration of this compound led to a marked reduction in tumor size compared to untreated controls. The results indicated a potential for clinical application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
